

# Lobaplatin CAS number and chemical formula

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **Lobaplatin** 

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Lobaplatin** is a third-generation platinum-based antineoplastic agent.[1][2][3] This technical guide provides a comprehensive overview of **Lobaplatin**, including its chemical properties, mechanism of action, and relevant clinical and preclinical data. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

# **Chemical and Physical Properties**

**Lobaplatin**, with the IUPAC name 1,2-diammino-methyl-cyclobutane-platinum (II) lactate, is a platinum(II) complex.[4] The central platinum atom is coordinated to a bidentate amine ligand (1,2-bis(aminomethyl)cyclobutane) and a lactate leaving group.[4] It is administered as a diastereomeric mixture.



| Property            | Value                 | Reference    |
|---------------------|-----------------------|--------------|
| CAS Number          | 135558-11-1           |              |
| Chemical Formula    | C9H18N2O3Pt           | -            |
| Molecular Weight    | 397.33 g/mol          | -            |
| Appearance          | White to beige powder | -            |
| Melting Point       | 220 °C (428 °F)       | <del>-</del> |
| Solubility in Water | 72.9 mg/mL (20 °C)    | <del>-</del> |

## **Mechanism of Action**

**Lobaplatin** functions as a prodrug that is hydrolyzed in the body to form a reactive platinum complex. This active form then exerts its cytotoxic effects primarily through interactions with DNA.

#### **DNA Adduct Formation**

The activated platinum complex covalently binds to nucleophilic sites on DNA, with a preference for adjacent guanine-guanine (GG) and guanine-adenine (GA) sequences. This binding results in the formation of intrastrand and interstrand cross-links. These DNA adducts distort the DNA double helix, which in turn inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

## **Signaling Pathways**

**Lobaplatin**-induced DNA damage triggers a cascade of cellular signaling events that culminate in programmed cell death.

The presence of irreparable DNA damage activates intrinsic apoptotic pathways. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, which are the executioners of apoptosis.





Click to download full resolution via product page

Caption: Lobaplatin-induced apoptotic pathway.

**Lobaplatin** has been shown to induce cell cycle arrest at the G2/M and S phases. This is a cellular response to DNA damage, providing the cell with time to either repair the damage or undergo apoptosis if the damage is too severe.



Click to download full resolution via product page

Caption: Lobaplatin-induced cell cycle arrest.



# **Quantitative Data from Clinical Trials**

**Lobaplatin** has been evaluated in numerous clinical trials for various cancer types. The following tables summarize key efficacy and toxicity data.

# **Efficacy Data**



| Cancer<br>Type                                     | Treatme<br>nt<br>Regime<br>n            | N   | ORR<br>(%) | DCR (%) | Median PFS (months ) | Median<br>OS<br>(months | Referen<br>ce |
|----------------------------------------------------|-----------------------------------------|-----|------------|---------|----------------------|-------------------------|---------------|
| Extensiv e-Stage Small Cell Lung Cancer (ES- SCLC) | Lobaplati<br>n +<br>Etoposid<br>e (EL)  | 122 | 67.6       | 85.5    | 5.1                  | 10.6                    |               |
| Extensiv e-Stage Small Cell Lung Cancer (ES- SCLC) | Cisplatin<br>+<br>Etoposid<br>e (EP)    | 112 | 53.9       | 86.7    | 5.3                  | 9.7                     |               |
| ES-<br>SCLC<br>(First-<br>line)                    | Lobaplati<br>n +<br>Etoposid<br>e       | 30  | 57         | 85.7    | 4.7                  | 13.0                    |               |
| Metastati<br>c Breast<br>Cancer                    | Lobaplati<br>n-based<br>combinati<br>on | 114 | 29.5       | 75.9    | 7.7 (TTP)            | 28.0                    |               |
| Recurren<br>t Small<br>Cell Lung<br>Cancer         | Lobaplati<br>n +<br>Irinoteca<br>n      | 140 | 48.57      | -       | 4.5 (TTP)            | 7.6                     |               |

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival; TTP: Time to Progression.



| Toxicity Data (Grade 3/4 Adverse Events) |                                               |                                              |                                                               |           |  |  |  |
|------------------------------------------|-----------------------------------------------|----------------------------------------------|---------------------------------------------------------------|-----------|--|--|--|
| Adverse Event                            | Lobaplatin +<br>Etoposide (EL)<br>(%) (N=122) | Cisplatin +<br>Etoposide (EP)<br>(%) (N=112) | Lobaplatin Combination (Metastatic Breast Cancer) (%) (N=114) | Reference |  |  |  |
| Thrombocytopeni<br>a                     | 28.9                                          | 10.8                                         | 15.8                                                          |           |  |  |  |
| Neutropenia                              | -                                             | -                                            | 21.9                                                          |           |  |  |  |
| Leukopenia                               | -                                             | -                                            | -                                                             |           |  |  |  |
| Anemia                                   | -                                             | -                                            | -                                                             |           |  |  |  |
| Nausea                                   | -                                             | -                                            | -                                                             |           |  |  |  |
| Vomiting                                 | -                                             | -                                            | -                                                             |           |  |  |  |
| Nephrotoxicity                           | 2.5                                           | 11.7                                         | -                                                             |           |  |  |  |

# Experimental Protocols Apoptosis Assay by Flow Cytometry

This protocol is based on the methodology described for assessing apoptosis in bladder cancer and gastric cancer cell lines.





Click to download full resolution via product page

**Caption:** Workflow for apoptosis detection by flow cytometry.

#### Methodology:

- Seed bladder cancer cells (T24 and 5637) or other cell lines of interest in appropriate culture vessels.
- Treat the cells with the desired concentrations of Lobaplatin (e.g., 0 and 8 μg/mL) for 24 hours.
- Harvest the cells, including both adherent and floating cells, by trypsinization.



- Wash the cells twice with cold phosphate-buffered saline (PBS).
- Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI).
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.

# **Cell Cycle Analysis by Flow Cytometry**

This protocol is adapted from studies on colorectal and melanoma cancer cell lines.

#### Methodology:

- Seed cells (e.g., LOVO or B16-F10) and treat with various concentrations of Lobaplatin for a specified time (e.g., 24 or 48 hours).
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells in cold 70% ethanol and store at -20°C overnight.
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cell pellet in a solution containing PI and RNase A.
- Incubate at room temperature for 30 minutes in the dark.
- Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

## Conclusion

**Lobaplatin** is a potent third-generation platinum-based chemotherapeutic agent with a well-characterized mechanism of action involving DNA damage-induced apoptosis and cell cycle arrest. Clinical data, particularly from studies in China where it is approved, demonstrate its



efficacy in various solid tumors, including small cell lung cancer and breast cancer. Its distinct toxicity profile, with thrombocytopenia being the primary dose-limiting toxicity, differentiates it from earlier platinum compounds. The experimental protocols provided herein offer a foundation for further investigation into the nuanced molecular effects of **Lobaplatin** and its potential in novel therapeutic combinations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Lobaplatin | DNA Alkylation | TargetMol [targetmol.com]
- 2. Lobaplatin | C9H18N2O3Pt | CID 10000860 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Lobaplatin Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Lobaplatin CAS number and chemical formula].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683953#lobaplatin-cas-number-and-chemical-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com